
5-Phenylazepan-4-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenylazepan-4-one hydrochloride is a chemical compound used in scientific research . Its unique properties make it suitable for diverse applications, such as drug development, organic synthesis, and medicinal chemistry.
Molecular Structure Analysis
The molecular weight of 5-Phenylazepan-4-one hydrochloride is 225.72 . The InChI code is 1S/C12H15NO.ClH/c14-12-7-9-13-8-6-11 (12)10-4-2-1-3-5-10;/h1-5,11,13H,6-9H2;1H .Physical And Chemical Properties Analysis
5-Phenylazepan-4-one hydrochloride has a molecular weight of 225.72 . More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Applications De Recherche Scientifique
Antioxidant and Radical Scavenging Activities
Research has shown that phenolic compounds, including derivatives related to 5-Phenylazepan-4-one hydrochloride, exhibit significant antioxidant activities. These compounds have been studied for their ability to inhibit lipid peroxidation, scavenge peroxyl radicals, and act as chain-breaking antioxidants. Such activities suggest their potential application in combating oxidative stress-related diseases (Dinis, Maderia, & Almeida, 1994).
Pharmacological Properties and Toxicity Studies
Derivatives of 4-Phenyl-1,5-benzodiazepin-2-one, structurally similar to 5-Phenylazepan-4-one hydrochloride, have been evaluated for their psychotropic effects on the central nervous system (CNS). These studies have included assessments of acute toxicity, revealing that certain derivatives are non-toxic and do not exhibit sedative effects at therapeutic doses. Such findings highlight the therapeutic potential and safety profile of these compounds for further research and development (Nguema Ongone et al., 2018).
Herbicidal Activity
Research into the herbicidal activity of pyrazole benzophenone derivatives, which share structural similarities with 5-Phenylazepan-4-one hydrochloride, indicates that these compounds can be effective against certain types of grasses at specific dosages. This suggests their potential utility in agricultural applications as part of an integrated weed management strategy (Fu et al., 2017).
Antinociceptive and Antioxidant Effects
Further studies have demonstrated the antinociceptive (pain-relieving) and antioxidant effects of 4-Phenyl-1,5-benzodiazepin-2-one derivatives. These compounds have shown significant efficacy in reducing pain and oxidative stress in experimental models, supporting their exploration as potential treatments for pain and oxidative disorders (Nguema Ongone et al., 2019).
Serotonin Receptor Agonists
Phenylalkylamines, including those related to 5-Phenylazepan-4-one hydrochloride, have been studied as serotonin receptor agonists. These compounds interact with 5-HT2A serotonin receptors, influencing various physiological and psychological processes. Such research underscores the potential of these compounds in developing treatments for disorders involving serotonin dysregulation (Dowd et al., 2000).
Propriétés
IUPAC Name |
5-phenylazepan-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c14-12-7-9-13-8-6-11(12)10-4-2-1-3-5-10;/h1-5,11,13H,6-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZWNMAACJFZEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC(=O)C1C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

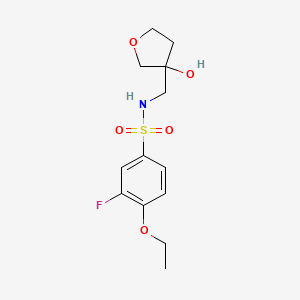
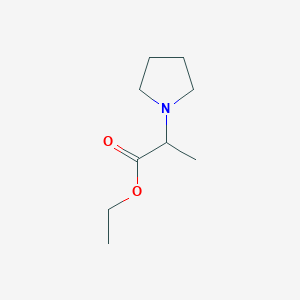
![N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B2728561.png)
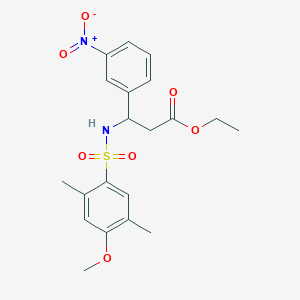
![N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2728567.png)
![Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate;hydrochloride](/img/structure/B2728568.png)
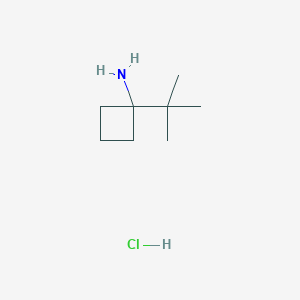
![3-((5-((3-chlorobenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2728570.png)
![2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2728571.png)
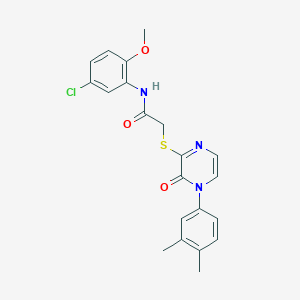
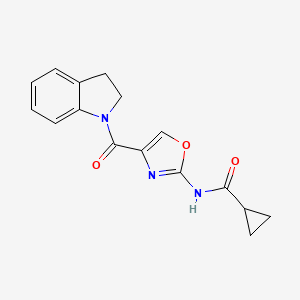

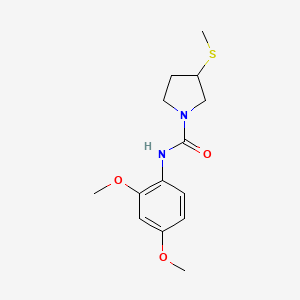
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide](/img/structure/B2728581.png)